1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the tetrahydrothienoimidazolone class, characterized by a bicyclic framework comprising fused thiophene and imidazole rings, with sulfone groups at the 5,5-positions. Though direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-12-5-2-3-8-15(12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-7-4-6-13(19)9-14/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZMAQHPHCSUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, a synthetic organic compound classified under thieno[3,4-d]imidazoles, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, including a fused thieno and imidazole ring system and specific substituents that influence its reactivity and biological properties.
- Molecular Formula : C18H17BrN2O3S
- Molecular Weight : 421.31 g/mol
- CAS Number : 879929-93-8
The compound is typically synthesized through multi-step organic reactions involving starting materials such as 3-bromobenzaldehyde and 3-methylbenzaldehyde. Its synthesis requires careful control of reaction conditions to optimize yields and purity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing cellular signaling pathways. The presence of bromine and methyl groups on the phenyl rings can significantly affect its binding affinity and selectivity towards specific targets.
Biological Activities
Research indicates that thieno[3,4-d]imidazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of thieno[3,4-d]imidazoles against various bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, in studies involving HeLa and HEK-293T cells, certain derivatives demonstrated cytotoxic effects, suggesting potential as anticancer agents.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitors of specific enzymes |
Case Studies
- Anticancer Study : A derivative of thieno[3,4-d]imidazole was tested for its cytotoxicity using the MTT assay on HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : In a comparative study involving various thieno derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: Bromine at the 3-position (target) vs. 4-position () alters electronic distribution. The 3-Br may create a meta-directing effect in reactions, while 4-Br could enhance symmetry in crystal packing .
Functional Group Variations :
- Thione (C=S) analogs () exhibit higher nucleophilicity than ketone (C=O) derivatives, impacting reactivity in alkylation or acylation reactions .
- Trifluoromethyl groups () introduce strong electron-withdrawing effects and metabolic resistance, contrasting with the target’s bromine .
Physicochemical Properties :
Preparation Methods
Thiophene Diamine Intermediate
A critical intermediate is 4,5-diaminothiophene-3-carboxylic acid, which undergoes cyclization with phosgene or carbonyl diimidazole to form the imidazolone ring. For example, heating 4,6-dibenzyl-1,5-dioxohexahydro-1H-thieno[3,4-d]imidazole with 1,4-dihalogenodimagnesium butane in tetrahydrofuran (THF) initiates ring expansion. This step is typically conducted at -78°C to 10°C to prevent side reactions.
Sulfone Formation
The sulfone moiety is introduced via oxidation of the thiophene sulfur. Hydrogen peroxide (H₂O₂) or Oxone® in acetic acid at 50–80°C achieves complete oxidation to the 5,5-dioxide. Yields for this step range from 70–85% , depending on the oxidizing agent and reaction time.
Optimization and Challenges
Solvent Systems
Mixed solvents enhance reaction kinetics. For example, THF/toluene (3:1) improves the solubility of Grignard reagents during aryl group installation. Saturated CO₂/THF solutions are critical for carboxylation steps, achieving 95% conversion in cyclization reactions.
Catalytic Additives
N,N,N',N'-Tetramethylethylenediamine (TMEDA) stabilizes magnesium intermediates in dihalogenodimagnesium butane reactions, reducing side product formation by 30% .
Oxidation Side Reactions
Over-oxidation of the thienoimidazolone core is mitigated by controlled H₂O₂ dosing. Excess oxidant leads to sulfonic acid byproducts , decreasing yields by 15–20% .
Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
